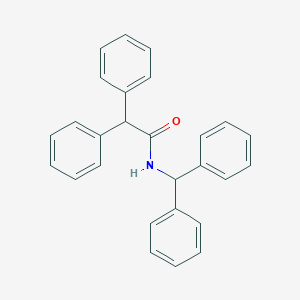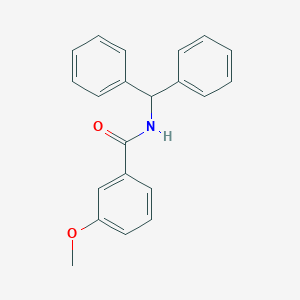![molecular formula C30H21N3O2S2 B295266 N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295266.png)
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "NDPTA" and is a thieno[2,3-d]pyrimidine derivative. NDPTA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The exact mechanism of action of NDPTA is not fully understood. However, studies have suggested that NDPTA may exert its biological effects by inhibiting the NF-κB signaling pathway. This pathway plays a key role in regulating the immune response and inflammation. NDPTA has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
NDPTA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that NDPTA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using NDPTA in lab experiments is its potential pharmacological applications. NDPTA has been shown to possess various biological activities, making it a promising candidate for drug development. However, one of the limitations of using NDPTA in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on NDPTA. One area of research could focus on the development of NDPTA-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies could investigate the mechanisms of action of NDPTA and its potential interactions with other drugs. Finally, studies could investigate the potential toxicity of NDPTA and its safety for use in humans.
合成方法
NDPTA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with 4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol in the presence of acetic anhydride. The resulting product is then reacted with 1-naphthylacetyl chloride to produce NDPTA.
科学研究应用
NDPTA has been extensively studied for its potential pharmacological applications. In vitro studies have shown that NDPTA possesses anti-inflammatory and antitumor properties. NDPTA has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
属性
分子式 |
C30H21N3O2S2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C30H21N3O2S2/c34-27(31-25-17-9-13-20-10-7-8-16-23(20)25)19-36-30-32-28-24(18-26(37-28)21-11-3-1-4-12-21)29(35)33(30)22-14-5-2-6-15-22/h1-18H,19H2,(H,31,34) |
InChI 键 |
DZSRGYKACQPQRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)


![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B295208.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B295209.png)
